molecular formula C8H7Cl2N3 B174864 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 129872-82-8

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B174864
CAS No.: 129872-82-8
M. Wt: 216.06 g/mol
InChI Key: OMEALJXAHAGMIE-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is an organic intermediate that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and an ethyl group at position 5. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity .

Mechanism of Action

Target of Action

The primary target of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels.

Mode of Action

This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to enhanced insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The compound affects the incretin pathway . Incretins are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretins, leading to increased insulin secretion and decreased glucagon release. This helps to regulate blood glucose levels .

Result of Action

The inhibition of DPP-IV by this compound leads to prolonged incretin action , resulting in lower blood glucose levels . This makes it a potential therapeutic agent for managing blood glucose levels without causing risks such as weight gain and hypoglycaemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the condensation of appropriate pyrrole and pyrimidine precursors. One common method includes the reaction of 2,4-dichloropyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction time, yield, and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation can produce pyrimidinone analogues .

Scientific Research Applications

2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical agents, particularly those targeting metabolic disorders such as diabetes.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine atoms and the ethyl group in 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine imparts unique reactivity and biological activity compared to its analogues. This combination of substituents allows for diverse chemical transformations and potential therapeutic applications .

Biological Activity

2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 129872-82-8) is a heterocyclic compound with significant biological activity. Its molecular formula is C8H7Cl2N3, and it has a molecular weight of 216.07 g/mol. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly against parasitic diseases.

PropertyValue
Molecular FormulaC8H7Cl2N3
Molecular Weight216.07 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP2.758
Polar Surface Area (PSA)30.71 Ų

Biological Activity

Research indicates that this compound exhibits notable antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study involving virtual screening identified this compound as part of a series that demonstrated moderate efficacy against T. cruzi infections in vitro and in vivo models .

The exact mechanism of action for this compound is not fully elucidated; however, it is suggested that the compound interferes with the metabolic pathways of the parasite. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolo[3,2-d]pyrimidine core can enhance its potency against T. cruzi while maintaining selectivity and reducing cytotoxicity to mammalian cells .

Case Studies

  • Efficacy Against T. cruzi : In vitro assays showed that compounds derived from the 2-pyridylquinazoline scaffold exhibited sub-micromolar potency against T. cruzi. The compound was part of a larger screening effort that resulted in several promising candidates for further development .
  • Cytotoxicity Assessment : In studies evaluating cytotoxic effects on human cell lines (MRC5 and L-6), selected compounds from the same series as this compound demonstrated a wide selectivity index (SI), indicating lower toxicity compared to their antiparasitic efficacy .

Research Findings

Recent findings highlight the potential of this compound in drug development:

  • Selectivity Index : Compounds with similar structures exhibited SI values indicating they are less toxic to human cells while effectively targeting T. cruzi.
  • Pharmacokinetics : Further pharmacokinetic studies are required to understand absorption, distribution, metabolism, and excretion (ADME) properties for this compound to assess its viability as a therapeutic agent.

Properties

IUPAC Name

2,4-dichloro-5-ethylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-2-13-4-3-5-6(13)7(9)12-8(10)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEALJXAHAGMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563389
Record name 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129872-82-8
Record name 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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